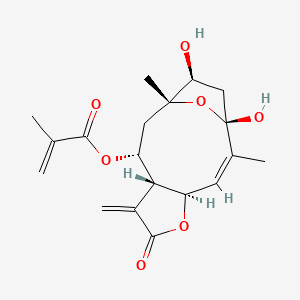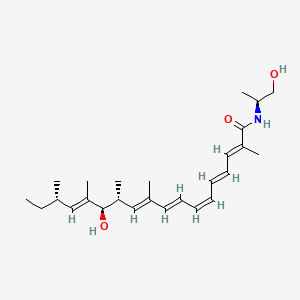
Myxalamid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myxalamid A is a natural product found in Myxococcus xanthus with data available.
Applications De Recherche Scientifique
Biosynthesis and Bioactive Properties
Myxalamids are notable for their role as potent inhibitors of the eukaryotic electron transport chain, produced by various myxobacteria. A significant study by Bode et al. (2007) detailed the identification of the myxalamid biosynthesis gene cluster in Myxococcus xanthus. This research is crucial as it connects primary and secondary metabolism, providing insights into the biosynthetic pathways of myxalamids.
Secondary Metabolite Screening
In the context of secondary metabolite screening, myxalamids have been a focus. Kim et al. (2009) conducted a study using electrospray ionization mass spectrometry (ESI-MS) on Myxococcus xanthus strains. They successfully identified myxalamid K as a new compound, highlighting the potential of LC-MS/MS-based chemical screening in discovering unknown microbial secondary metabolites.
Combined Polyketide Synthase/Non-Ribosomal Peptide Synthetase Systems
The myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sga15 was analyzed by Silakowski et al. (2001). This study is pivotal as it represents one of the few examples of combined PKS/NRPS systems. It contributes significantly to understanding how these systems interact and can be manipulated to form novel antibiotics.
Structural Analysis and Synthesis
The structural analysis and synthesis of myxalamids, particularly (-)-myxalamide A, were explored by Fujita et al. (2012). They demonstrated a highly convergent total synthesis of this compound, which is crucial for understanding its chemical properties and potential applications.
Antifungal Properties
The antifungal properties of myxalamids were investigated in a study by Kundim et al. (2004). They isolated new metabolites from the myxobacterium Cystobacter fuscus, demonstrating the antifungal activities of these compounds, which is vital for developing new antifungal therapies.
Complex I Inhibition
Yoshida et al. (2007) conducted a detailed study on the inhibitory action of natural antibiotic polyene amides like myxalamids on mitochondrial complex I. Their research, as documented in their paper (Yoshida et al., 2007), focused on understanding the binding manner and action mechanism of polyene amides, which is crucial for the development of potential therapies targeting mitochondrial dysfunctions.
Propriétés
Numéro CAS |
86934-09-0 |
|---|---|
Nom du produit |
Myxalamid A |
Formule moléculaire |
C26H41NO3 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C26H41NO3/c1-8-19(2)16-22(5)25(29)23(6)17-20(3)14-12-10-9-11-13-15-21(4)26(30)27-24(7)18-28/h9-17,19,23-25,28-29H,8,18H2,1-7H3,(H,27,30)/b10-9-,13-11+,14-12+,20-17+,21-15+,22-16+/t19-,23+,24-,25-/m0/s1 |
Clé InChI |
GDEZZTBHSFKRJN-CCICZWJZSA-N |
SMILES isomérique |
CC[C@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |
SMILES |
CCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
SMILES canonique |
CCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Synonymes |
myxalamid A myxalamide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



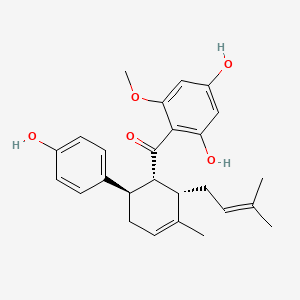
![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/structure/B1238043.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1238045.png)

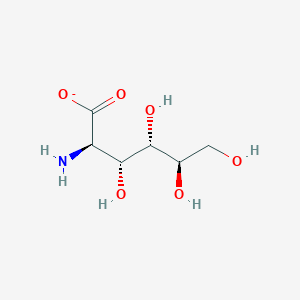

![(2E)-2-[(9Z,13S,25Z,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238049.png)
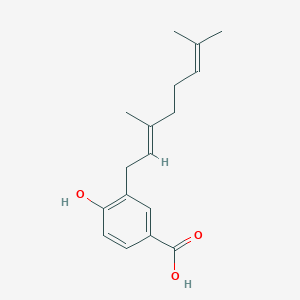

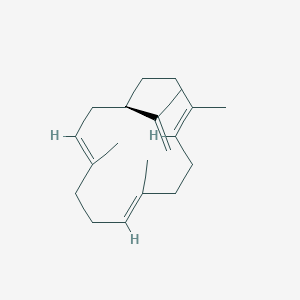
![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)
